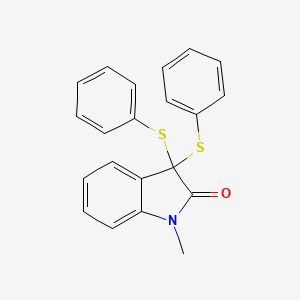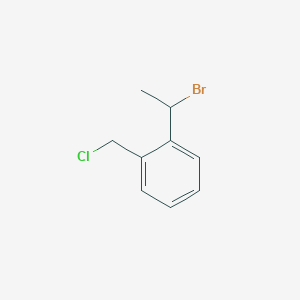
1-(1-Bromoethyl)-2-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-bromoethane, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include distillation and recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both the bromoethyl and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: New aromatic halides or alcohols.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons.
Scientific Research Applications
1-(1-Bromoethyl)-2-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials through controlled radical polymerization.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2-(chloromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which then loses a proton to regenerate the aromatic system. This mechanism is facilitated by the presence of electron-withdrawing halogen groups, which stabilize the intermediate .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethyl group.
1-(1-Bromoethyl)benzene: Lacks the chloromethyl group.
2-(Chloromethyl)benzene: Lacks the bromoethyl group.
Properties
CAS No. |
64449-66-7 |
|---|---|
Molecular Formula |
C9H10BrCl |
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
InChI Key |
YUVNYOZVEDMWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


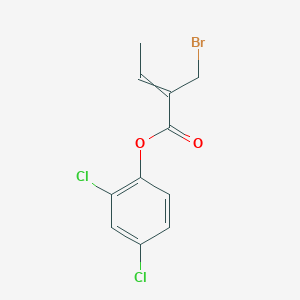
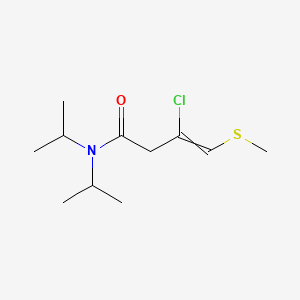
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
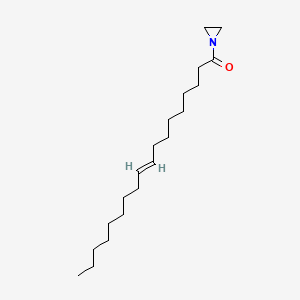
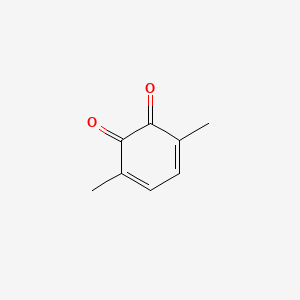
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
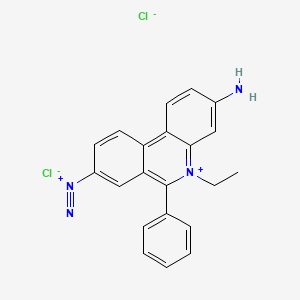
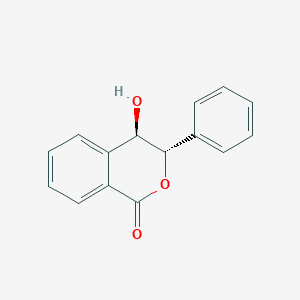

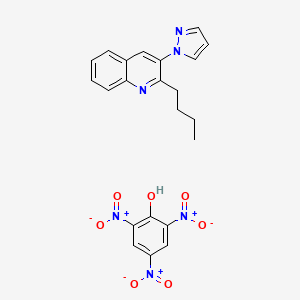
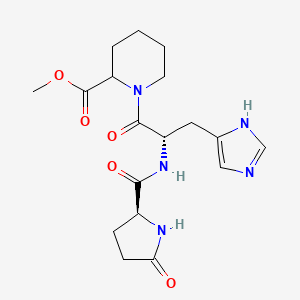
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
